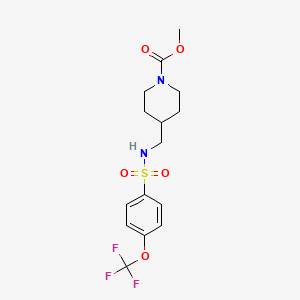![molecular formula C11H21Cl2N3 B2478941 1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride CAS No. 2411308-74-0](/img/structure/B2478941.png)
1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N3 and its molecular weight is 266.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complexation of Metal Atoms
The compound 1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride has been identified as a useful agent for the complexation of metal atoms. This application is significant in the field of coordination chemistry, where such compounds can act as ligands to form complexes with various metals, potentially leading to new materials with unique properties or applications (Lazrak et al., 2000).
Synthesis and Characterization of Metal Complexes
The compound has also been involved in the synthesis and characterization of new transition metal complexes. These studies focus on understanding the interactions between the compound and different metal ions, which could be crucial for developing novel catalytic systems or materials with specific electronic properties (Nishat et al., 2003).
Reactivity and Formation of Spirocyclic Compounds
Another area of research involves the reactivity of related compounds with chlorine to produce dispirocyclic compounds. These reactions are significant in organic chemistry, particularly in the synthesis of complex molecular architectures, which could have applications in material science or pharmacology (Molchanov et al., 2008).
Investigation of Crystal Structures
The crystal structure analysis of similar compounds provides insights into the geometric and electronic configurations of these complex molecules. This information is crucial for designing molecules with specific functions, which can be applied in areas like molecular electronics or photonics (Panneerselvam et al., 1999).
Rearrangement Reactions
Research has also been conducted on the rearrangement reactions of related compounds, which is fundamental in understanding the dynamics of chemical reactions. This knowledge is essential for the development of new synthetic methodologies in organic chemistry (Grimme & Krauthäuser, 1997).
Properties
IUPAC Name |
1,8,12-triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-2-4-9-14-10-8-13-11(14)5-7-12-6-3-1;;/h8,10,12H,1-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEFZXJXDRRBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN2C=CN=C2CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2478861.png)
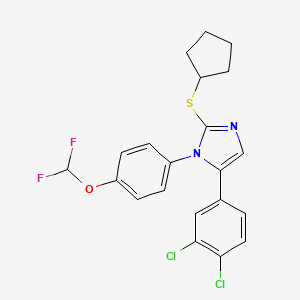
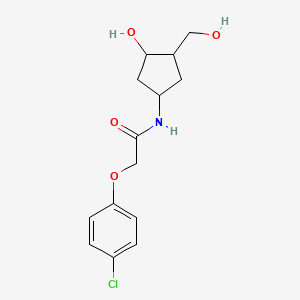

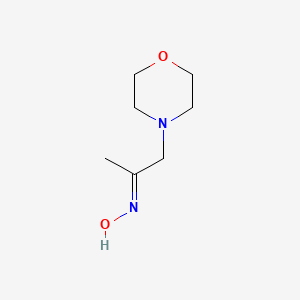
![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2478869.png)
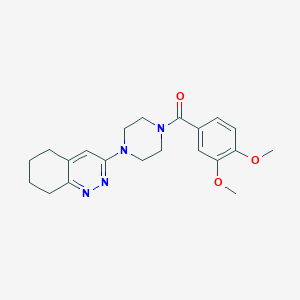
![4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2478872.png)
![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea](/img/structure/B2478877.png)
![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)

![N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2478880.png)
